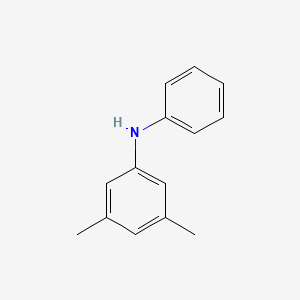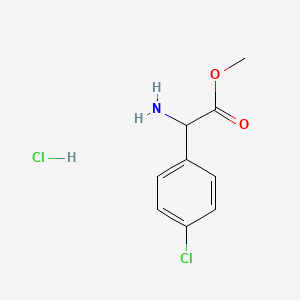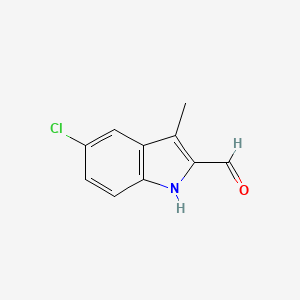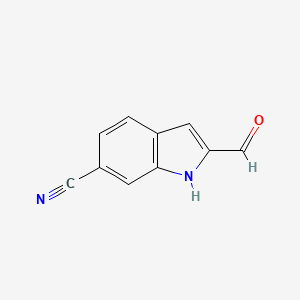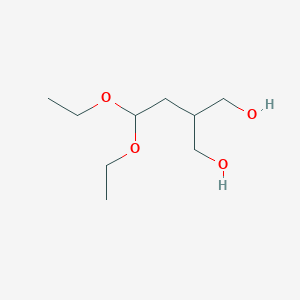
2-(2,2-ジエトキシエチル)-1,3-プロパンジオール
概要
説明
“(2,2-Diethoxyethyl)benzene” belongs to the class of organic compounds known as benzene and substituted derivatives . It is a sweet, almond, and bluebell tasting compound .
Molecular Structure Analysis
The molecular formula of “(2,2-Diethoxyethyl)benzene” is C12H18O2 . Its molecular weight is 194.27 .Physical And Chemical Properties Analysis
“(2,2-Diethoxyethyl)benzene” is a liquid at room temperature . Its density is predicted to be 0.964±0.06 g/cm3 .科学的研究の応用
α,β-アルケナル誘導体の合成
この化合物は、2炭素ホモロゲーションと呼ばれるプロセスを通じて、α,β-アルケナル誘導体の合成に使用されます。この方法は、有機分子の炭素鎖を伸長させるために不可欠であり、複雑な有機化合物を合成する際の基礎的な手順です。 生成される誘導体は、医薬品や農薬など、様々な分野において重要であり、活性物質の中間体として役立つ可能性があります .
下端リン酸化レゾルシノールカリックス[4]アレンの調製
この化合物は、下端リン酸化レゾルシノールカリックス[4]アレンの形成につながる縮合反応における反応物として役立ちます。 これらの特殊な環状化合物には、ホスト-ゲスト化学における潜在的な用途があり、小さな分子のレセプターとして機能することができ、そのためセンサー技術や分離プロセスで使用されます .
α-ホスホビニルラジカルの生成
ラジカル化学では、2-(2,2-ジエトキシエチル)-1,3-プロパンジオールは、ラジカル捕捉シーケンスに関与し、α-ホスホビニルラジカルを生成します。 これらのラジカルは、新しい炭素-炭素結合または炭素-ヘテロ原子結合を形成する際に価値があり、医薬品化学や材料科学における潜在的な用途を持つ様々な有機化合物の合成において重要な反応です .
逆転写酵素阻害剤
この化合物は、1,3-双極子環状付加反応を通じて、逆転写酵素阻害剤の合成に使用されます。逆転写酵素阻害剤は、HIVなどのレトロウイルス感染症を治療するために使用される抗ウイルス薬の一種です。 新たな阻害剤の研究は、より高い有効性と副作用の軽減を備えた治療法を開発するために不可欠です .
フリーデル・クラフツ反応
フリーデル・クラフツ反応は、有機化学の分野において基本的な、求電子置換反応の一種です。 2-(2,2-ジエトキシエチル)-1,3-プロパンジオールは、これらの反応において、芳香族化合物にホスホネート基を導入するために使用され、これにより、材料科学や医薬品における用途のために、その化学的性質を修飾することができます .
溶解度向上
この化合物は、クロロホルムやジクロロメタンなどの有機溶媒に可溶性であるため、溶解度向上のための貴重な試薬となります。 この特性は、特に医薬品研究において有用であり、薬剤候補の溶解度を高めることで、バイオアベイラビリティと治療効果を大幅に向上させることができます .
水分感度研究
2-(2,2-ジエトキシエチル)-1,3-プロパンジオールは、吸湿性があり水分に敏感であるため、水分感度を研究するための優れた対象となります。 この研究は、様々な用途において、感度の高い化合物の保管と取扱いに関するプロトコルを開発し、その安定性と寿命を確保するために不可欠です .
有機ホスホン酸誘導体
有機ホスホン酸の誘導体として、この化合物は、新しい有機ホスホン酸誘導体の研究開発において不可欠です。 これらの誘導体は、水処理におけるスケール防止剤、難燃剤、様々な産業プロセスにおける成分など、幅広い用途を持っています .
Safety and Hazards
特性
IUPAC Name |
2-(2,2-diethoxyethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-3-12-9(13-4-2)5-8(6-10)7-11/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZYWLNVGYRMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CO)CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480168 | |
| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55387-85-4 | |
| Record name | 2-(2,2-Diethoxyethyl)-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate a valuable compound in organic synthesis?
A1: (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate exhibits chirality, a property where a molecule is not superimposable on its mirror image. This characteristic is crucial in organic synthesis, especially for synthesizing bioactive molecules like pharmaceuticals, where the specific spatial arrangement of atoms dictates biological activity. This compound, accessible through lipase-catalyzed transesterification with high optical and chemical yields [, ], acts as a versatile chiral building block for creating other chiral molecules.
Q2: What specific applications of (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate are highlighted in the research?
A2: The research demonstrates the successful utilization of (R)-2-(2,2-Diethoxyethyl)-1,3-propanediol monoacetate in the synthesis of two key compound classes [, ]:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)
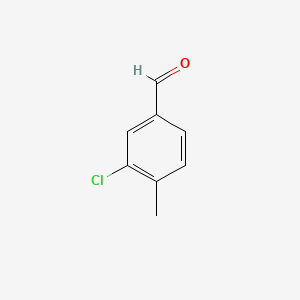

![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)

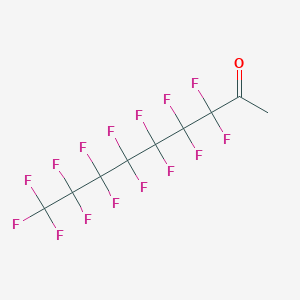
![6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1590396.png)
